3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine
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Overview
Description
3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine is a nitrogen-containing heterocyclic compound. This compound is part of the triazolopyrazine family, known for its significant biological potential. It has been studied for its various pharmacological activities, including antiviral, antitumor, and enzyme inhibition properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine typically involves the formation of both triazole and pyrazine rings. One common method is the intramolecular azide-alkyne cycloaddition. This process involves the reaction of azides with acetylenedicarboxylic acid ester, followed by lactam cyclization to form the triazolopyrazine system . Another method includes the Cu-catalyzed intramolecular cyclization of amines with azides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes such as the intramolecular azide-alkyne cycloaddition, which can be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce fully or partially reduced forms of the compound .
Scientific Research Applications
3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine involves its interaction with specific molecular targets. For instance, as an inhibitor of β-secretase-1 (BACE-1), it interferes with the enzyme’s activity, which is crucial in the pathogenesis of Alzheimer’s disease . Additionally, its antiviral activity is attributed to its ability to modulate viral replication processes .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazine: Known for its biological activities, including antiviral and antitumor properties.
Pyrrolopyrazine Derivatives: These compounds exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, and kinase inhibition.
Uniqueness
3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine stands out due to its specific structural features and the unique combination of biological activities it exhibits. Its ability to inhibit β-secretase-1 and cytochrome Cyp8b1, along with its antiviral and antitumor properties, make it a compound of significant interest in medicinal chemistry .
Properties
Molecular Formula |
C6H10N4 |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
3-methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H10N4/c1-5-6-4-7-2-3-10(6)9-8-5/h7H,2-4H2,1H3 |
InChI Key |
BYQUGLSPIPRJQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CNCCN2N=N1 |
Origin of Product |
United States |
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